molecular formula C27H36N3P B12621816 Tris(3,5-dimethylphenylaminomethyl)phosphine CAS No. 910567-55-4

Tris(3,5-dimethylphenylaminomethyl)phosphine

Cat. No.: B12621816
CAS No.: 910567-55-4
M. Wt: 433.6 g/mol
InChI Key: ONUMWLJSQQUAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3,5-dimethylphenylaminomethyl)phosphine is a phosphine compound characterized by the presence of three 3,5-dimethylphenylaminomethyl groups attached to a central phosphorus atom. This compound is known for its applications in various chemical reactions, particularly as a ligand in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3,5-dimethylphenylaminomethyl)phosphine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylamine with formaldehyde and phosphine. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tris(3,5-dimethylphenylaminomethyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine compounds.

Scientific Research Applications

Tris(3,5-dimethylphenylaminomethyl)phosphine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which tris(3,5-dimethylphenylaminomethyl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s molecular structure allows it to form stable complexes with various metals, facilitating reactions such as hydrogenation and cross-coupling. The pathways involved often include the formation of intermediate complexes that enhance the efficiency and selectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tris(3,5-dimethylphenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine

Uniqueness

Tris(3,5-dimethylphenylaminomethyl)phosphine is unique due to its specific aminomethyl substitution, which imparts distinct electronic and steric properties compared to other tris(phenyl)phosphine derivatives. These properties make it particularly effective in certain catalytic applications, where it can provide enhanced selectivity and reactivity.

Properties

CAS No.

910567-55-4

Molecular Formula

C27H36N3P

Molecular Weight

433.6 g/mol

IUPAC Name

N-[bis[(3,5-dimethylanilino)methyl]phosphanylmethyl]-3,5-dimethylaniline

InChI

InChI=1S/C27H36N3P/c1-19-7-20(2)11-25(10-19)28-16-31(17-29-26-12-21(3)8-22(4)13-26)18-30-27-14-23(5)9-24(6)15-27/h7-15,28-30H,16-18H2,1-6H3

InChI Key

ONUMWLJSQQUAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCP(CNC2=CC(=CC(=C2)C)C)CNC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.